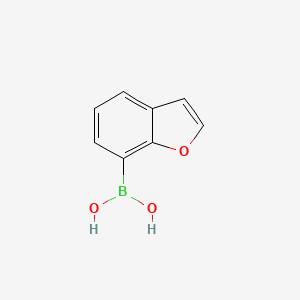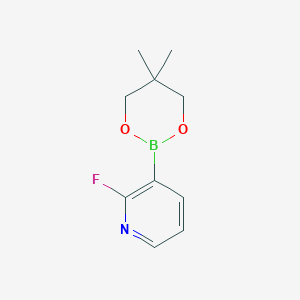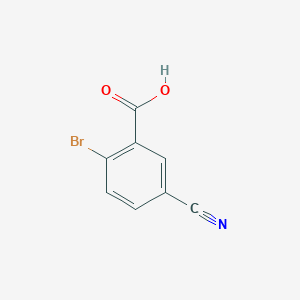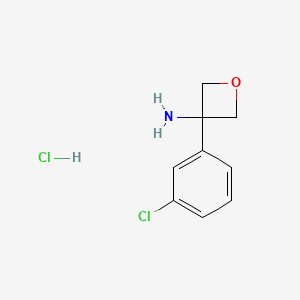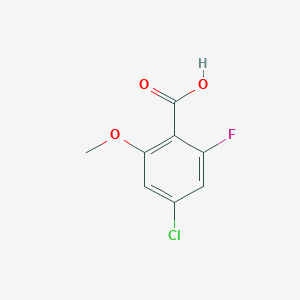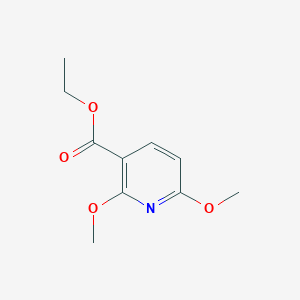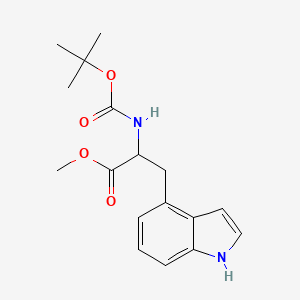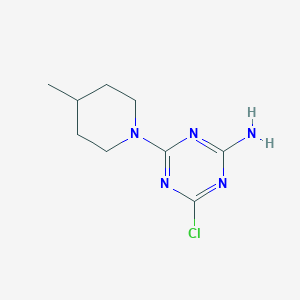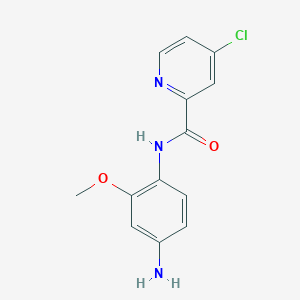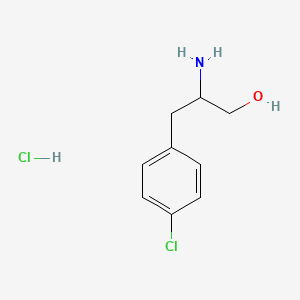
4-Chlorophenylalaninol Hydrochloride
Vue d'ensemble
Description
4-Chlorophenylalaninol Hydrochloride is a chemical compound with the CAS Number: 1379971-06-8. It has a molecular weight of 222.11 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for 4-Chlorophenylalaninol Hydrochloride is 2-amino-3-(4-chlorophenyl)-1-propanol hydrochloride . The InChI code for the compound is 1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H .Physical And Chemical Properties Analysis
4-Chlorophenylalaninol Hydrochloride is a white to yellow solid . It should be stored at a temperature of +4°C .Applications De Recherche Scientifique
Chemical Model for Phenylketonuria : 4-Chlorophenylalaninol Hydrochloride, as p-Chlorophenylalanine, has been used to simulate phenylketonuria in rats. This inhibitor, when combined with phenylalanine, leads to a significant increase in blood and tissue phenylalanine without an increase in tyrosine, mimicking the amino acid imbalance seen in human phenylketonuria (Lipton et al., 1967).
Insomnia Research : In research on insomnia, para-chlorophenylalanine, an inhibitor of serotonin biosynthesis, was found to cause total insomnia in cats. This insomnia was reversible upon microinjection of L-5-hydroxytryptophan in the anterior hypothalamus, suggesting a potential neurohormonal action of serotonin in sleep regulation (Denoyer et al., 1989).
Serotonin Depletion and Sleep : A study explored the role of serotonin (5-HT) in sleep and wakefulness, particularly focusing on the effects of para-chlorophenylalanine. The study found that serotonin depletion caused by this compound led to more time awake, but this was likely confounded by hypothermia, highlighting the importance of temperature control in serotonin depletion experiments (Murray et al., 2015).
Effect on Locomotor Activity : The compound has been studied for its effects on spontaneous locomotor activity in rats. It was observed to induce significant increases in locomotor activity, which could be reversed by 5-hydroxytryptophan, a precursor of serotonin. This suggests a role of serotonin in modulating arousal thresholds (Fibiger & Campbell, 1971).
Inhibition of Tryptophan Hydroxylase : Another research paper discussed the mechanism by which p-chlorophenylalanine depletes rat brain serotonin, focusing on its inhibition of tryptophan hydroxylase. This enzyme inhibition was correlated with and assumed responsible for brain serotonin depletion (Jéquier et al., 1967).
Inhibition of Hydroxylases in vivo : The compound was also studied for its role in inhibiting hydroxylases in vivo. It was found that the inhibition of rat liver phenylalanine 4-hydroxylase by p-chlorophenylalanine was reduced upon administration of cycloheximide, indicating a complex interaction mechanism (Gal & Millard, 1971).
Propriétés
IUPAC Name |
2-amino-3-(4-chlorophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;/h1-4,9,12H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDWUIKCXWULET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenylalaninol Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



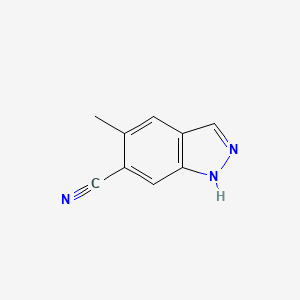
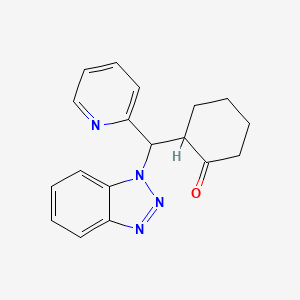
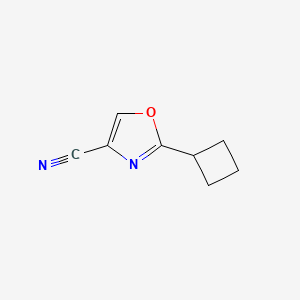
![2-[(Trifluoromethoxy)methyl]pyrrolidine](/img/structure/B1455250.png)
